Cas no 14401-93-5 (Pyridine, 4-methyl-,hydrochloride (1:1))

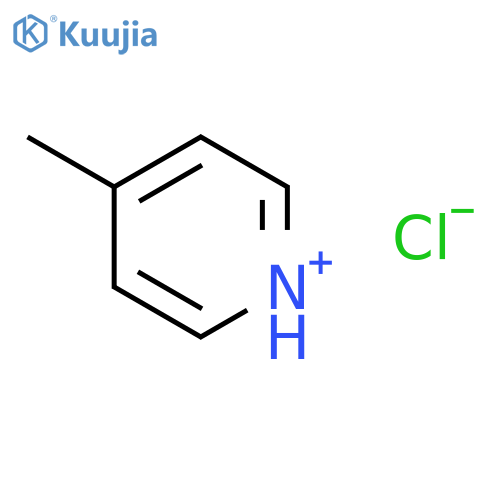

14401-93-5 structure

商品名:Pyridine, 4-methyl-,hydrochloride (1:1)

Pyridine, 4-methyl-,hydrochloride (1:1) 化学的及び物理的性質

名前と識別子

-

- Pyridine, 4-methyl-,hydrochloride (1:1)

- 4-methylpyridin-1-ium,chloride

- 4-METHYLPYRIDINE HCL

- 4-chloropyridinium chloride

- 4-methyl pyridine hydrochloride

- 4-methylpyridine*HCl

- 4-methylpyridinium chloride

- 4-Methylpyridinium hydrochloride

- 4-picoline hydrochloride

- 4-Picoline,hydrochloride (8CI)

- g-Picoline hydrochloride

- g-Picolinium chloride

- g-Picolinium hydrochloride

- Pyridine,4-methyl-,hydrochloride (9CI)

- Einecs 238-368-1

- Pyridine, 4-methyl-, hydrochloride (1:1)

- CS-0212349

- 14401-93-5

- SCHEMBL2140478

- 4-methylpyridine;hydrochloride

- 4-Methylpyridine hydrochloride

- Pyridine, 4-methyl-, hydrochloride

- 4-Methylpyridinehydrochloride

-

- インチ: InChI=1S/C6H7N.ClH/c1-6-2-4-7-5-3-6;/h2-5H,1H3;1H

- InChIKey: BSADJIPSKPADNV-UHFFFAOYSA-N

- ほほえんだ: [Cl-].CC1C=C[NH+]=CC=1

計算された属性

- せいみつぶんしりょう: 129.03500

- どういたいしつりょう: 129.034527

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 8

- 回転可能化学結合数: 0

- 複雑さ: 46.1

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 14.1

じっけんとくせい

- 密度みつど: 1.1093 (rough estimate)

- ふってん: 207.45°C (rough estimate)

- フラッシュポイント: °C

- 屈折率: 1.5330 (estimate)

- PSA: 14.14000

- LogP: -2.18690

Pyridine, 4-methyl-,hydrochloride (1:1) セキュリティ情報

Pyridine, 4-methyl-,hydrochloride (1:1) 税関データ

- 税関コード:2933399090

- 税関データ:

中国税関番号:

2933399090概要:

2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Pyridine, 4-methyl-,hydrochloride (1:1) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A2B Chem LLC | AA70811-1g |

Pyridine, 4-methyl-, hydrochloride (1:1) |

14401-93-5 | 98% | 1g |

$85.00 | 2024-01-04 | |

| A2B Chem LLC | AA70811-25g |

Pyridine, 4-methyl-, hydrochloride (1:1) |

14401-93-5 | 98% | 25g |

$919.00 | 2024-01-04 | |

| A2B Chem LLC | AA70811-10g |

Pyridine, 4-methyl-, hydrochloride (1:1) |

14401-93-5 | 98% | 10g |

$499.00 | 2024-01-04 | |

| A2B Chem LLC | AA70811-5g |

Pyridine, 4-methyl-, hydrochloride (1:1) |

14401-93-5 | 98% | 5g |

$289.00 | 2024-01-04 |

Pyridine, 4-methyl-,hydrochloride (1:1) 関連文献

-

Jonathan E. H. Buston,James R. Young,Harry L. Anderson fluorescence efficiency and photostability. Jonathan E. H. Buston James R. Young Harry L. Anderson Chem. Commun. 2000 905

-

Olga Bartlewicz,Magdalena Jankowska-Wajda,Hieronim Maciejewski RSC Adv. 2019 9 711

-

Jorge Bedia,Juan José Rodriguez,Daniel Moreno,José Palomar,Carolina Belver RSC Adv. 2019 9 2026

-

Ana Raquel Costa,Marieta L. C. Passos,Paula C. A. G. Pinto,Sarah A. P. Pereira,M. Lúcia M. F. S. Saraiva Analyst 2018 143 2426

-

Aswathy Joseph,Marylin Mary Xavier,Jacek Fal,Gawe? ?y?a,Soorya Sasi,P. Radhakrishnan Nair,A. S. Padmanabhan,Suresh Mathew Chem. Commun. 2019 55 83

14401-93-5 (Pyridine, 4-methyl-,hydrochloride (1:1)) 関連製品

- 29372-29-0(4-Picoline-d7)

- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)

- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)

- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)

- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)

- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)

- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)

- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量